molecular formula C8H7BrClF B14592735 Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)- CAS No. 61592-50-5

Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)-

Cat. No.: B14592735
CAS No.: 61592-50-5
M. Wt: 237.49 g/mol
InChI Key: QRUTWZYZUYEUNH-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)- is a polysubstituted benzene derivative characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)- typically involves multiple steps, starting from benzene. The introduction of bromine, chlorine, and fluorine substituents can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). Chlorination and fluorination can be similarly achieved using appropriate halogenating agents under controlled conditions .

Industrial Production Methods: Industrial production of such polysubstituted benzenes often involves large-scale electrophilic aromatic substitution reactions. The process requires stringent control of reaction conditions to ensure the selective introduction of substituents and to minimize the formation of undesired by-products .

Scientific Research Applications

Benzene, 1-bromo-4-(2-chloro-1-fluoroethyl)- finds applications in various fields:

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo nucleophilic and electrophilic substitution reactions. The electron-withdrawing nature of the substituents influences the reactivity and stability of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes, by forming covalent bonds or through non-covalent interactions .

Properties

CAS No.

61592-50-5

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-bromo-4-(2-chloro-1-fluoroethyl)benzene

InChI

InChI=1S/C8H7BrClF/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5H2

InChI Key

QRUTWZYZUYEUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCl)F)Br

Origin of Product

United States

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